molecular formula C10H8FNO4S B2486962 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride CAS No. 201160-78-3

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride

Cat. No. B2486962
CAS RN: 201160-78-3
M. Wt: 257.24
InChI Key: XLFCXOFNSPMDND-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DISF and is used in various biochemical and physiological studies.

Mechanism of Action

DISF inhibits serine proteases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of DISF reacts with the serine residue of the enzyme, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning, leading to the inhibition of the serine protease.
Biochemical and Physiological Effects:
DISF has been shown to have a significant effect on various physiological processes. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of serine proteases involved in cancer progression. DISF has also been shown to have anti-inflammatory properties by inhibiting the activity of serine proteases involved in inflammation. In addition, DISF has been used to study the role of serine proteases in various physiological processes, including blood clotting and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using DISF in lab experiments include its ability to irreversibly inhibit serine proteases, its specificity towards serine proteases, and its relatively low toxicity. However, the limitations of using DISF include its irreversible binding to serine proteases, which can make it difficult to study the kinetics of enzyme inhibition. In addition, DISF may not be suitable for studying the activity of other enzymes, as it specifically targets serine proteases.

Future Directions

There are several future directions for the use of DISF in scientific research. One potential direction is the development of new inhibitors that target other classes of proteases. Another potential direction is the use of DISF in the development of new therapies for cancer and inflammatory diseases. Additionally, DISF can be used to study the role of serine proteases in other physiological processes, such as wound healing and tissue regeneration.

Synthesis Methods

The synthesis method of DISF involves the reaction of ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate with thionyl chloride followed by reaction with sodium sulfinate. The resulting product is then treated with hydrogen fluoride to produce 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride.

Scientific Research Applications

DISF has been extensively used in scientific research due to its ability to inhibit serine proteases. Serine proteases are enzymes that play a crucial role in various physiological processes, including blood clotting, digestion, and immune response. DISF has been used in studies related to cancer, inflammation, and infectious diseases. It has also been used as a tool to investigate the role of serine proteases in various physiological processes.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFCXOFNSPMDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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